4,6-Dimethyl-2-oxo-1-p-tolyl-1,2-dihydro-pyridine-3-carbonitrile
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Overview
Description
4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound with a pyridine ring structure
Preparation Methods
The synthesis of 4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves the condensation of acetylacetone and acetoacetamide in the presence of a base such as morpholine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms in the pyridine ring. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target . The pathways involved often include key biochemical processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE include:
3-Acetyl-4,6-dimethylpyridin-2-one: Shares a similar pyridine ring structure but with different substituents.
7-Methyl-2-(4-methylphenyl)-5-thioxo-3,5-dihydroindolizine-6-carbonitrile: Another compound with a similar core structure but different functional groups. The uniqueness of 4,6-DIMETHYL-1-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE lies in its specific substituents and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
24522-51-8 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4,6-dimethyl-1-(4-methylphenyl)-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c1-10-4-6-13(7-5-10)17-12(3)8-11(2)14(9-16)15(17)18/h4-8H,1-3H3 |
InChI Key |
XWONKHMPCMMDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C(C2=O)C#N)C)C |
Origin of Product |
United States |
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